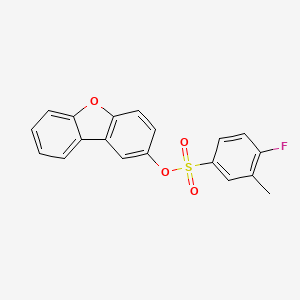

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate

Description

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is a sulfonate ester derivative featuring a dibenzofuran core linked to a substituted benzenesulfonate group. The compound’s structure combines the aromatic rigidity of dibenzofuran with the electron-withdrawing sulfonate moiety, modified by a 4-fluoro and 3-methyl substituent on the benzene ring.

Properties

IUPAC Name |

dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4S/c1-12-10-14(7-8-17(12)20)25(21,22)24-13-6-9-19-16(11-13)15-4-2-3-5-18(15)23-19/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVQKHJEJFTSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring through cyclization of diarylether derivatives . Another approach involves the construction of dibenzofurans from benzofuran or phenol derivatives .

Industrial Production Methods

Industrial production of dibenzofuran derivatives often employs high-yield synthetic routes that minimize side reactions. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or benzenesulfonate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds with potential applications in pharmaceuticals and agrochemicals.

2. Biological Studies:

Research has indicated that derivatives of dibenzofuran compounds exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have focused on the compound's ability to interact with specific biological targets, making it a candidate for drug development.

3. Material Science:

In material science, dibenzofuran derivatives are explored for their use in specialty chemicals and materials, including polymers and resins. The unique properties conferred by the dibenzofuran structure enhance the performance characteristics of these materials.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various dibenzofuran derivatives, including this compound, for their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxic effects, suggesting pathways for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of dibenzofuran derivatives. The study demonstrated that modifications to the sulfonate group could lead to increased efficacy against bacterial strains, highlighting the potential for developing new antibiotics based on this compound.

Data Table: Comparison of Dibenzofuran Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Efficacy | Industrial Application |

|---|---|---|---|

| This compound | High | Moderate | Specialty Chemicals |

| Dibenzofuran-2-yl 4-methylbenzenesulfonate | Moderate | High | Pharmaceuticals |

| Benzofuran | Low | Moderate | Heat Transfer Agents |

Mechanism of Action

The mechanism of action of dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluoro substituent in the target compound enhances electrophilic reactivity compared to the 4-ethoxy group in its analog, which introduces steric bulk and electron-donating effects .

- Methyl groups (e.g., 3-CH₃) moderately influence solubility and crystal packing, as seen in triclinic systems of related benzofuran sulfonates .

Pharmacological Relevance: Benzofuran derivatives with sulfonate groups exhibit varied bioactivity. Substituted benzenesulfonates (e.g., 2,5-dimethoxy variants) are often used as intermediates in drug design due to their tunable electronic properties .

Crystallographic and Physicochemical Data

- Crystal System : Similar compounds (e.g., C₁₇H₁₃FO₄S) crystallize in triclinic systems (space group P1), with unit cell parameters such as a = 7.1081 Å, indicating compact packing influenced by fluorine and methyl groups .

- Solubility : Fluorine substituents generally reduce solubility in polar solvents compared to ethoxy or methoxy analogs, as observed in dimethoxybenzenesulfonate derivatives .

Biological Activity

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

- Dibenzofuran Core : A fused bicyclic structure known for its diverse biological properties.

- Fluorine Substitution : The presence of a fluorine atom at the para position of the methyl group enhances lipophilicity and metabolic stability.

- Benzenesulfonate Group : This moiety contributes to the compound's solubility and potential interactions with biological targets.

Research indicates that dibenzofuran derivatives, including this compound, exhibit various biological activities primarily through the following mechanisms:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases such as Pim-1 and Pim-2, which are implicated in cancer progression. A study highlighted that certain dibenzofuran derivatives displayed potent inhibition against these kinases with IC50 values in the low micromolar range .

- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, derivatives have been tested against acute myeloid leukemia (AML) cells, showing significant activity correlated with structural modifications .

- Antitubercular Properties : Research indicates that dibenzofuran analogs can target Mycobacterium tuberculosis (Mtb), particularly through inhibition of cell wall synthesis pathways. The introduction of fluorine in the structure has been associated with improved potency against drug-resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on dibenzofuran derivatives reveal critical insights into how structural changes affect biological activity:

- Hydroxyl Substituents : The introduction of hydroxyl groups at specific positions on the dibenzofuran core enhances binding affinity to target proteins, particularly kinases .

- Fluorine Substitution : As noted, fluorinated compounds often exhibit enhanced pharmacokinetic properties, leading to increased efficacy in biological assays. For example, a fluorinated benzothiazole derivative showed potent antiproliferative activity without a biphasic dose-response effect .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of dibenzofuran derivatives on AML cell lines. The lead compound demonstrated an IC50 value of approximately 0.5 µM against Pim kinases and showed significant selectivity over other kinases tested. The study utilized both enzyme assays and cellular models to assess efficacy and toxicity .

Case Study 2: Antitubercular Activity

In another investigation focusing on antitubercular activity, dibenzofuran derivatives were synthesized and tested against Mtb strain H37Rv. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL, indicating strong potential as new antitubercular agents .

Data Tables

The following tables summarize key findings from recent studies on dibenzofuran derivatives:

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Pim-1 | 0.5 | Inhibitor |

| Compound B | Mtb | 0.5 | Antitubercular |

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increased binding affinity |

| Fluorine Substitution | Enhanced potency and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.